2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
Description
Properties
IUPAC Name |
[2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBOZBSKABVFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole chemical structure
Technical Monograph: 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
Subtitle: Strategic Integration of the Pentafluorosulfanyl (
Executive Summary & Rationale
The molecule This compound represents a high-value scaffold in modern medicinal chemistry, specifically within the "lead optimization" phase of drug discovery. This structure combines three distinct strategic elements:
-
The Indole Core: A privileged structure found in over 3,000 natural isolates and significant pharmaceutical agents (e.g., Sumatriptan, Tadalafil).
-
The
Group (Position 6): Often termed the "Super-Trifluoromethyl," this group provides high lipophilicity, metabolic stability, and a unique steric demand without the lability of other halogens. -
The 4-Bromophenyl Moiety (Position 2): A "diversity vector." The bromine atom serves as a reactive handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to function as a late-stage intermediate for library generation.
This guide details the physicochemical profile, robust synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity synthesis and structural validation.
Physicochemical Profile: The Advantage
The substitution of
Table 1: Comparative Physicochemical Metrics
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Impact on Indole Scaffold |
| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | |
| Electronegativity ( | 0.68 | 0.54 | -0.20 | Strong electron-withdrawing nature at C6 lowers the pKa of the N-H proton. |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Significant increase in LogP, enhancing membrane permeability (blood-brain barrier penetration). |
| Metabolic Stability | High (Chemically Inert) | High | Low (Oxidation prone) | Blocks metabolic hotspots on the benzene ring of the indole. |
| C-F Bond Energy | ~ 480 kJ/mol (S-F) | ~ 485 kJ/mol (C-F) | N/A | Resists hydrolysis under physiological conditions. |
Data synthesized from Hansch parameter analysis and bioisostere reviews.
Synthetic Architecture
The synthesis of This compound presents a chemoselectivity challenge: installing the indole core and the aryl group without debrominating the phenyl ring.
We recommend a Convergent Strategy utilizing Vicarious Nucleophilic Substitution (VNS) for the core construction, followed by Regioselective C-H Arylation . This avoids the use of unstable 2-halo-indoles and preserves the aryl bromide.
Phase 1: Synthesis of 6-(Pentafluorosulfanyl)-1H-indole
Rationale: Classical Fischer indole synthesis often fails with strong electron-withdrawing groups like
Protocol:
-
Starting Material: 1-nitro-4-(pentafluorosulfanyl)benzene.
-
Reagents: Chloromethyl phenyl sulfone,
-BuOK, THF, followed by reduction ( or ). -
Mechanism: The carbanion of the sulfone attacks the nitrobenzene ortho to the nitro group (position 3 relative to
, which becomes C2/C3 of the indole). Subsequent reduction and cyclization yield the 6- indole.[1]
Phase 2: Direct C2-Arylation (The Critical Step)
Rationale: Traditional cross-coupling would require a 2-haloindole (unstable) or a 2-metallated indole (incompatible with the Ar-Br). We utilize C-H Activation with 1-bromo-4-iodobenzene . Control: Palladium inserts into the C-I bond significantly faster than the C-Br bond, ensuring the bromine handle remains intact.
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 6-(Pentafluorosulfanyl)-1H-indole (1.0 equiv)
-
Coupling Partner: 1-bromo-4-iodobenzene (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Triphenylphosphine (
) (10 mol%) or XPhos for difficult substrates. -
Base:
(2.0 equiv) or (cheaper, requires optimization). -
Solvent: 1,4-Dioxane / PivOH (add Pivalic acid to assist C-H cleavage).
-
-
Procedure:
-
Charge a flame-dried Schlenk tube with the indole, aryl iodide, catalyst, and base under Argon.
-
Add solvent (0.2 M concentration).
-
Heat to 80-100 °C. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:1).
-
Endpoint: Disappearance of the indole. The product will be less polar.
-
Purification: Silica gel chromatography. The
group makes the product run faster than typical indoles; do not discard early fractions.
-
Visualizing the Workflow
The following diagram illustrates the reaction logic and the chemoselectivity hierarchy required to synthesize this molecule successfully.
Caption: Synthetic pathway prioritizing chemoselectivity (I vs. Br) and regioselectivity (C2 vs. C3).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
NMR (Essential): The
group has a distinctive pattern. You should observe a doublet (approx. 63 ppm, integration 4F) and a quintet (approx. 84 ppm, integration 1F) due to - coupling ( Hz). If this pattern is disrupted, the cage has degraded. -
NMR:
-
Indole C3-H: Singlet or doublet around
6.8–7.0 ppm (characteristic of 2-substituted indoles). -
N-H: Broad singlet, likely downshifted (>8.5 ppm) due to the electron-withdrawing
and aryl ring.
-
-
Mass Spectrometry: The bromine isotope pattern (
) must be present in a 1:1 ratio. M+ and M+2 peaks are mandatory.
Applications in Drug Discovery
-
Library Generation: The C2-(4-bromophenyl) group allows for rapid diversification. A library of 50+ analogs can be generated in parallel using Suzuki couplings with diverse boronic acids.
-
Metabolic Blocking: The 6-
group effectively blocks the metabolically vulnerable 6-position of the indole (a common site for hydroxylation by CYP450 enzymes), potentially extending the half-life ( ) of the drug candidate. -
CNS Penetration: The high lipophilicity of the
group aids in crossing the Blood-Brain Barrier (BBB), making this scaffold ideal for neurodegenerative disease targets.
References
-
Synthesis of SF5-Indoles: K. A. Kitteringham, et al. "Vicarious nucleophilic substitution (VNS) of 3- and 4-nitro(pentafluorosulfanyl)benzenes... route to 6- and 5-(pentafluorosulfanyl)-1H-indoles." Journal of Fluorine Chemistry. Link
-
Properties of SF5: P. R. Savoie & J. T.[2][3] Welch. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
-
C-H Arylation Protocols: L. Ackermann. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link
-
SF5 Bioisosterism: Sowaileh, M. F., et al. "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement."[2][3] ChemMedChem. Link[2][3]
-
Direct C2-Arylation of Indoles: Lebrasseur, N., et al. "Pd(OAc)2-catalyzed, Cu(OAc)2-mediated direct C-2 arylation of indoles." Organic Letters. Link
Sources
Properties of 6-SF5-indole derivatives in medicinal chemistry
The 6-SF5-Indole Motif: Strategic Applications in High-Performance Medicinal Chemistry
Executive Summary
In the pursuit of optimized pharmacokinetics and enhanced potency, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" substituent.[1][2] While 5-SF5-indole derivatives have been explored, the 6-SF5-indole isomer represents a distinct and underutilized vector in medicinal chemistry. This guide analyzes the physicochemical advantages of the 6-SF5 motif, specifically its ability to block metabolic oxidation at the electron-rich 6-position while projecting a hyper-lipophilic, sterically demanding volume into the binding pocket. We present a validated synthetic roadmap and structure-activity relationship (SAR) insights for researchers aiming to exploit this motif.
Physicochemical Profiling: SF5 vs. The Standards
The SF5 group is not merely a larger CF3; it is a distinct chemical entity with unique electrostatic and steric properties. It possesses high electronegativity (similar to the nitro group) but lacks the chemical instability associated with nitro aromatics.
Table 1: Comparative Physicochemical Properties of Indole Substituents
| Property | Hydrogen (H) | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Impact on Drug Design |
| Hammett Constant ( | 0.00 | 0.54 | 0.68 | Strong electron-withdrawing; reduces oxidative lability of the indole core. |
| Hansch Lipophilicity ( | 0.00 | 0.88 | 1.23 | Significant boost in membrane permeability and blood-brain barrier (BBB) penetration. |
| Van der Waals Volume (ų) | ~5 | 42 | ~59 | Steric bulk lies between tert-butyl and CF3; creates tight "lock-and-key" fit in large hydrophobic pockets. |
| Chemical Stability | Low (C-H) | High (C-F) | High (S-F) | Resistant to hydrolysis and enzymatic degradation; chemically inert under physiological conditions. |
Key Insight: The 6-position of the indole ring is traditionally a site of metabolic vulnerability (hydroxylation by CYP450s). Substitution with SF5 at this position effectively "metabolically armors" the scaffold while simultaneously modulating the pKa of the indole N-H, potentially influencing hydrogen bond donor capability.
Synthetic Architectures
Accessing the 6-SF5-indole scaffold is challenging due to the difficulty of introducing the SF5 group at a late stage. The most robust protocols rely on building the indole ring around a pre-existing SF5-benzene core.
Pathway A: Vicarious Nucleophilic Substitution (VNS)
This is the preferred "atom-economical" route. It utilizes para-nitro(pentafluorosulfanyl)benzene as the starting material. The VNS reaction introduces the carbon framework required for the indole pyrrole ring in a single step, followed by reductive cyclization.
Pathway B: The Knochel Sequence (Sonogashira Cyclization)
This route offers higher regiocontrol but requires more steps. It proceeds via the reduction of the nitro group to an aniline, followed by halogenation, Sonogashira coupling, and base-mediated cyclization.
Visualization: Synthetic Decision Matrix
The following diagram outlines the logical flow for synthesizing 6-SF5-indole, comparing the VNS and Knochel routes.
Figure 1: Comparative synthetic workflows for accessing 6-SF5-indole from nitro-SF5-benzene precursors.
Experimental Protocol: Vicarious Nucleophilic Substitution (VNS)
This protocol is adapted from the work of Makosza and subsequent optimizations for SF5-arenes. It is selected for its scalability and use of readily available reagents.[3]
Objective: Synthesis of 6-(pentafluorosulfanyl)-1H-indole via VNS.
Reagents:
-
4-Nitro(pentafluorosulfanyl)benzene (1.0 eq)
-
Phenoxyacetonitrile (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (3.0 eq)
-
THF (anhydrous)
-
Pd/C (10% w/w)
-
Hydrogen gas (balloon or Parr shaker)
Step-by-Step Methodology:
-
VNS Alkylation:
-
Charge a flame-dried reaction flask with 4-nitro(pentafluorosulfanyl)benzene (e.g., 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C under an argon atmosphere.
-
Add phenoxyacetonitrile (5.5 mmol) to the solution.
-
Dropwise, add a solution of t-BuOK (15.0 mmol) in THF over 15 minutes. The solution will likely turn a deep purple/dark color, indicating the formation of the anionic sigma-complex.
-
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into a cold dilute HCl solution/ice mix. Extract with ethyl acetate (3x).
-
Purification: Dry the organic layer over MgSO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the intermediate (2-nitro-5-pentafluorosulfanylphenyl)acetonitrile.
-
-
Reductive Cyclization:
-
Dissolve the purified nitrile intermediate in Ethanol/Ethyl Acetate (1:1 v/v).
-
Add 10% Pd/C (10 wt% loading relative to substrate).
-
Stir the mixture under a hydrogen atmosphere (H2 balloon is usually sufficient, or 30 psi in a shaker) at room temperature for 12–24 hours. Note: This step reduces the nitro group to an amine and simultaneously reduces the nitrile, leading to intramolecular condensation and ammonia loss to form the indole.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate.
-
Final Purification: Recrystallize from hexanes or purify via silica gel chromatography to yield pure 6-SF5-indole .
-
Validation Check:
-
1H NMR: Look for the characteristic indole C2-H and C3-H signals (typically doublets/multiplets around 6.5–7.5 ppm).
-
19F NMR: The SF5 group typically appears as a doublet (approx. 80-85 ppm, 4F, equatorial) and a quintet (approx. 60-65 ppm, 1F, axial) pattern.
Medicinal Chemistry Case Studies & SAR
Case Study 1: p97 ATPase Inhibitors
In a study targeting the p97 AAA ATPase (a cancer target), researchers compared 6-SF5-indole derivatives against their CF3 and NO2 analogues.
-
Observation: While the 6-SF5 derivative showed slightly lower potency in the specific ADPGlo assay compared to the CF3 analogue, it demonstrated a distinct electronic profile. The study highlighted that SF5 is electronically closer to a nitro group (strong acceptor) but sterically larger than a tert-butyl group.
-
Lesson: SF5 is not a "drop-in" replacement for CF3 if the binding pocket is sterically constrained. However, if the pocket can accommodate the volume (59 ų), the gain in lipophilicity and metabolic stability can drive superior in vivo performance.
Case Study 2: 19F MRI Reporter Groups
Recent work on Teriflunomide derivatives has identified SF5 as a superior 19F Magnetic Resonance Imaging (MRI) reporter compared to CF3.[4]
-
Mechanism: The SF5 group has 5 chemically equivalent equatorial fluorine atoms (and one axial), providing a unique relaxation time signature.
-
Application: 6-SF5-indole derivatives can serve dual purposes: as a therapeutic pharmacophore and as a non-invasive imaging tracer to monitor drug distribution in the brain (due to high BBB permeability).
References
-
The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan. Available at: [Link]
-
Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett., 2015.[5] Available at: [Link]
-
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 2021. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 2021. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
Strategic Utilization of Novel Fluorinated Indole Building Blocks in Drug Discovery
[1]
Executive Summary
The indole scaffold remains one of the most "privileged" structures in medicinal chemistry, appearing in over 20% of all heterocyclic small-molecule drugs. However, the native indole core suffers from specific liabilities: rapid oxidative metabolism at the C5/C6 positions and poor blood-brain barrier (BBB) permeability due to high polar surface area.
This technical guide focuses on the strategic incorporation of fluorine into the indole core.[1] We move beyond simple 5-fluoroindole analogues to explore novel building blocks (C4, C7-substituted and trifluoromethylated variants). This document provides a decision framework for synthetic access, contrasting classical methods with emerging C-H activation protocols, and details a validated workflow for accessing "hard-to-synthesize" regioisomers.
The Pharmacological Rationale: The "Fluorine Scan"[1]
Replacing hydrogen with fluorine is not merely a steric maneuver; it is an electronic recalibration of the molecule. In the context of indoles, this substitution serves three distinct mechanistic functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site inert to Cytochrome P450 oxidative hydroxylation.
-
Electronic Modulation (pKa): Fluorine on the benzene ring withdraws electron density from the pyrrole nitrogen, increasing the acidity of the N-H bond. This can strengthen hydrogen bonding interactions with receptor pockets.[2]
-
Lipophilicity Tuning: Fluorination typically increases LogP, facilitating membrane permeability and BBB penetration.
Visualization: The Fluorine Impact Mechanism[3]
Figure 1: Mechanistic impact of fluorination on the indole scaffold, bridging physicochemical changes to clinical outcomes.
Synthetic Methodologies: A Decision Matrix
Accessing specific fluorinated isomers requires selecting the correct synthetic strategy. While 5-fluoroindole is commercially abundant (accessible via Fischer synthesis), 4-fluoroindole and 7-fluoroindole present significant regiochemical challenges due to the electronic mismatch in cyclization precursors.
Comparative Analysis of Synthetic Routes
| Method | Best For | Key Advantages | Limitations |
| Fischer Indole | C5-F, C6-F | Scalable, inexpensive starting materials (hydrazines). | Fails with electron-withdrawing groups; poor regiocontrol for meta-substituted hydrazines. |
| Bartoli Grignard | C7-F , C7-Br | Excellent for bulky ortho-substituents; tolerates halogens well. | Requires 3 equivalents of Vinyl Grignard; low temperature (-40°C) required. |
| Leimgruber-Batcho | C4-F , C4-CF3 | Mild conditions; preserves sensitive functionality.[1] | Requires ortho-nitrotoluene precursors which can be hard to source. |
| Pd-Catalyzed C-H | C2-F, C3-F | Late-stage functionalization; high atom economy. | Requires directing groups; often requires expensive oxidants (Selectfluor). |
Strategic Selection Workflow
Figure 2: Decision tree for selecting the optimal synthetic pathway based on the regiochemistry of the fluorine substituent.
Experimental Protocol: Synthesis of 7-Fluoroindole
The 7-fluoroindole building block is critical for designing inhibitors that require a hydrogen-bond donor (NH) but need to block metabolic oxidation at the 7-position or modulate the NH acidity via the inductive effect of the adjacent fluorine.
Why this method? The Bartoli Indole Synthesis is chosen here because traditional Fischer synthesis with 2-fluorophenylhydrazine yields a mixture of 7-fluoro and 5-fluoro isomers (due to hydrazone tautomerization) that is difficult to separate. The Bartoli method is strictly regioselective.
Materials
-
Substrate: 2-Fluoronitrobenzene (1.0 equiv)
-
Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Quench: Saturated aqueous NH₄Cl
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology
-
Setup & Inerting: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with nitrogen for 15 minutes.
-
Substrate Preparation: Dissolve 2-fluoronitrobenzene (10 mmol) in anhydrous THF (50 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath. Critical: Do not use a standard water/ice bath; temperature control is vital to prevent polymerization of the vinyl Grignard.
-
Reagent Addition: Add Vinylmagnesium bromide (35 mL, 35 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Observation: The solution will turn a deep dark red/brown, indicating the formation of the nitroso-alkene intermediate.
-
-
Reaction Maintenance: Stir the mixture at -40°C for 45 minutes.
-
Cyclization: Remove the cooling bath and allow the reaction to warm to -20°C. Stir for an additional 1 hour.
-
Quench: Pour the cold reaction mixture into a rapidly stirring solution of saturated NH₄Cl (100 mL) at 0°C.
-
Safety: This step is exothermic.
-
-
Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (95:5 to 90:10). 7-Fluoroindole typically elutes early due to its lipophilicity.
-
Expected Yield: 65-75% Characterization: ¹H NMR (400 MHz, CDCl₃) should show the characteristic indole NH broad singlet at ~8.4 ppm and the specific splitting pattern of the C7-F coupling.
Case Studies & Applications
Case Study 1: Sunitinib (Sutent)
-
Structure: 5-fluoro-indolin-2-one core.
-
Role of Fluorine: The fluorine atom at C5 is not merely for binding; it blocks the highly reactive para-position of the oxindole ring from rapid metabolic oxidation by CYP3A4. This significantly extends the plasma half-life, allowing for once-daily dosing.
-
Lesson: Use C5-F when the primary metabolic soft spot is para to the nitrogen.
Case Study 2: 4-(Trifluoromethyl)indole
-
Novelty: Accessing the C4 position with a bulky
group creates a unique steric environment. -
Application: Used as a bioisostere for 4-chloroindole in auxin analogues. The
group provides a "lipophilic bulge" that can fill hydrophobic pockets in the target receptor that a simple fluorine atom cannot, while maintaining metabolic stability. -
Synthetic Note: This is best accessed via the Leimgruber-Batcho synthesis starting from 2-methyl-3-nitrobenzotrifluoride [1].
References
-
Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid. Source: PubMed / NIH URL:[Link]
-
Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal URL:[Link][3][4]
-
FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). Source: MDPI URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. Source: NIH / PMC URL:[Link]
Technical Deep Dive: The Pentafluorosulfanyl (SF5) vs. Trifluoromethyl (CF3) Group in Indole Derivatives
[1]
Part 1: Executive Summary
In the optimization of indole-based pharmacophores, the trifluoromethyl group (
While
Part 2: Physicochemical Profiling
The transition from
Comparative Data Matrix
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Indole Scaffold |
| Geometry | Tetrahedral ( | Octahedral ( | |
| Volume (ų) | 34.6 | 55.4 | |
| Lipophilicity (Hansch | 0.88 | 1.23 | |
| Electronegativity ( | 0.53 | 0.68 | |
| Indole N-H pKa (MeCN) | 26.76 (2- | 24.44 (2- | 2- |
Structural Logic Visualization
The following diagram illustrates the decision logic for selecting between these two fluorophores based on the binding pocket requirements.
Figure 1: Decision matrix for substituting CF3 with SF5 based on steric and physicochemical constraints.
Part 3: Synthetic Methodologies
As an Application Scientist, I must highlight that accessibility is the primary barrier to
The "Gold Standard" Protocol: 2- -Indole Synthesis
The most robust method for accessing 2-substituted
Reagents & Conditions
-
Radical Source: Triethylborane (
) or AIBN. -
Fluorine Source:
gas (Caution: specialized handling required). -
Base: LiHMDS (Lithium bis(trimethylsilyl)amide).
Step-by-Step Workflow
Step 1: Radical Addition of
-
Setup: Charge a sealed reaction vessel with the terminal alkyne precursor in anhydrous hexane or
. Cool to -78°C.[3][5] -
Addition: Condense
gas into the vessel (approx. 1.2 - 1.5 equiv). -
Initiation: Add
(1.0 M in hexane, 0.1 equiv) slowly. -
Reaction: Allow to warm to room temperature (RT) and stir for 1-2 hours.
-
Mechanism: The
radical adds to the terminal carbon, followed by chlorine quenching, yielding the saturated -chloro-alkene intermediate.
Step 2: Elimination & Cyclization (Telescoped)
-
Solvent Switch: Evaporate volatiles and redissolve the crude intermediate in anhydrous THF.
-
Cyclization: Cool to -78°C. Add LiHMDS (2.5 equiv) dropwise.
-
Causality: The strong base effects a double elimination (dehydrochlorination) to reform the alkyne (transiently) or directly promotes the nucleophilic attack of the aniline nitrogen onto the activated
-system (5-endo-dig cyclization). -
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography. 2-
-indoles are typically stable on silica.
Synthetic Pathway Visualization
Figure 2: Synthetic workflow for the construction of 2-SF5-indoles via radical addition and cyclization.
Part 4: Pharmacological Implications & Case Studies
The "Bigger is Better?" Fallacy (p97 ATPase Inhibitors)
While
-
Analysis: The binding pocket was sterically restricted. The larger volume of
(55.4 ų) compared to (34.6 ų) caused a steric clash that prevented the inhibitor from seating correctly. -
Lesson:
is best deployed when exploring hydrophobic pockets that have "room to grow" or when trying to block metabolic soft spots where the smaller fails to provide enough steric shielding.
Metabolic Stability
Both groups offer exceptional metabolic stability.[3] However, the
Acidity and Hydrogen Bonding
The increased electron-withdrawing power of
-
Implication: This increases the hydrogen bond donor (HBD) strength of the indole NH. If the NH is involved in a key H-bond interaction with the receptor (e.g., a backbone carbonyl), the
analogue may show tighter binding enthalpy, provided steric clashes are avoided.
Part 5: Conclusion
The
Recommendation: Utilize the 5-endo-dig cyclization protocol for initial SAR scanning. Prioritize
References
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Source: ACS Medicinal Chemistry Letters (2015) URL:[Link][6]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Source: ACS Organic & Inorganic Au (2021) URL:[Link]
-
The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Source: Rowan Science URL:[Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Source: Chemical Reviews / ResearchGate URL:[Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
Introduction: The Convergence of a Privileged Scaffold and a "Super" Functional Group
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for interaction with a wide array of biological targets. Parallel to the exploration of novel scaffolds, the strategic incorporation of unique functional groups is a cornerstone of modern drug design. The pentafluorosulfanyl (SF₅) group has emerged as a functional group of significant interest, often dubbed a "super-trifluoromethyl" or "super CF₃" group.[3][4]
The SF₅ group possesses a unique combination of properties:
-
High Electronegativity: It is one of the most powerfully electron-withdrawing groups, significantly altering the electronic properties of the parent molecule.[5]
-
Octahedral Geometry and Steric Bulk: With a volume intermediate between a tert-butyl and a trifluoromethyl group, its distinct three-dimensional shape can lead to specific and high-affinity interactions with biological receptors.[1]
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and increasing the in-vivo half-life of a drug candidate.[5]
-
Enhanced Lipophilicity: Despite its polarity, the SF₅ group increases the lipophilicity of a molecule, which can improve its ability to permeate cell membranes.[1]
This guide provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole . This molecule combines the privileged indole core with the unique SF₅ group at the 6-position and a versatile 4-bromophenyl moiety at the 2-position, which serves as a valuable synthetic handle for further diversification through cross-coupling reactions. The chosen synthetic pathway is the venerable Fischer Indole Synthesis, a robust and reliable method for constructing 2-arylindoles.[2][6]
Strategic Approach: Retrosynthetic Analysis via Fischer Indolization
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone (or aldehyde).[7][8] This method is particularly well-suited for our target molecule due to its efficiency in forming 2-substituted indoles. The key disconnection breaks the indole ring at the N1-C2 and C3-C3a bonds, leading back to two principal starting materials: 4-(pentafluorosulfanyl)phenylhydrazine and 4-bromoacetophenone .
Caption: Retrosynthetic analysis of the target indole.
Experimental Protocols
This synthesis is presented in two main parts: the preparation of the key hydrazine intermediate followed by the final indole synthesis.
Part A: Synthesis of 4-(Pentafluorosulfanyl)phenylhydrazine
The required hydrazine is not commonly available and must be synthesized from its corresponding aniline. The protocol involves a standard diazotization of 4-(pentafluorosulfanyl)aniline, followed by in-situ reduction of the resulting diazonium salt.
Causality: The conversion of an arylamine to an arylhydrazine is a fundamental transformation. The amine is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl). This salt is a versatile intermediate. For hydrazine synthesis, it is crucial to perform a controlled reduction, typically with tin(II) chloride (SnCl₂), which reduces the diazonium group to a hydrazine moiety without affecting the robust SF₅ group or the aromatic ring. Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the unstable diazonium salt from decomposing.
Reagents & Equipment:
-
4-(Pentafluorosulfanyl)aniline[9]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether or Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel
Protocol Steps:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq) in concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution via a dropping funnel. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated NaOH solution until the pH is >10. The tin salts will precipitate.
-
Extract the aqueous slurry with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield crude 4-(pentafluorosulfanyl)phenylhydrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Part B: Synthesis of this compound
This is the core Fischer indolization step, performed as a one-pot reaction for operational simplicity.[10]
Causality: The reaction is initiated by the condensation of the hydrazine and the ketone to form a hydrazone. Under strong acid catalysis (here, polyphosphoric acid, PPA), the hydrazone tautomerizes to its enamine form. This intermediate undergoes the key mechanistic step: a[11][11]-sigmatropic rearrangement, which forms a new C-C bond.[6][7] The subsequent steps involve rearomatization and cyclization, followed by the elimination of an ammonia molecule to yield the thermodynamically stable aromatic indole ring. PPA serves as both the catalyst and a dehydrating agent.
Reagents & Equipment:
-
4-(Pentafluorosulfanyl)phenylhydrazine (from Part A)
-
4-Bromoacetophenone
-
Polyphosphoric Acid (PPA)
-
Ice water, Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, heating mantle, oil bath
Protocol Steps:
-
Reaction Setup:
-
In a round-bottom flask, combine 4-(pentafluorosulfanyl)phenylhydrazine (1.0 eq) and 4-bromoacetophenone (1.05 eq).
-
Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine). The mixture will be viscous.
-
Stir the mixture thoroughly with a mechanical stirrer or a robust magnetic stir bar.
-
-
Cyclization:
-
Heat the reaction mixture in an oil bath to 100-120 °C.
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to about 60-70 °C.
-
Carefully and slowly pour the viscous mixture into a large beaker containing ice water while stirring vigorously.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
-
Mechanism and Workflow Diagrams
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Caption: Overall experimental workflow for the synthesis.
Data Analysis and Expected Characterization
The final product should be characterized thoroughly to confirm its identity and purity. Below are the expected data based on the structure and data from analogous compounds.[1][11][12]
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to indole NH (broad singlet, ~8.5-9.0 ppm), aromatic protons on the indole and bromophenyl rings (multiplets, ~7.2-8.0 ppm). |
| ¹³C NMR | Signals for aromatic carbons, including the C-SF₅ carbon (~150-155 ppm, multiplet due to C-F coupling) and other indole and bromophenyl carbons. |
| ¹⁹F NMR | Two characteristic signals for the SF₅ group: an axial fluorine (quintet, ~80-85 ppm) and four equatorial fluorines (doublet, ~60-65 ppm). |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₁₄H₉BrF₅NS. |
Conclusion and Outlook
This application note details a robust and reproducible two-part synthesis of this compound using the Fischer indole synthesis. The protocol provides not only the procedural steps but also the underlying chemical principles, ensuring that researchers can approach the synthesis with a deep understanding of the process. The resulting molecule is a valuable building block for drug discovery programs, offering the unique physicochemical advantages of the pentafluorosulfanyl group and a reactive handle for further chemical exploration.
References
- ResearchGate. (n.d.). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF.
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved February 21, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). Retrieved February 21, 2026, from [Link]
-
Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 29-37. Available from: [Link]
-
Kim, S., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Retrieved February 21, 2026, from [Link]
-
Sani, M., & Zanda, M. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Synthesis, 54(19), 4184-4209. Available from: [Link]
-
Taylor & Francis Online. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Retrieved February 21, 2026, from [Link]
-
ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved February 21, 2026, from [Link]
-
Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved February 21, 2026, from [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved February 21, 2026, from [Link]
-
eScholarship, University of California. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Retrieved February 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved February 21, 2026, from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available from: [Link]
-
Oakwood Chemical. (n.d.). 4-(Pentafluorosulfanyl)aniline. Retrieved February 21, 2026, from [Link]
-
René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27(S1), 1-20. Available from: [Link]
- ResearchGate. (n.d.). Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles | Request PDF.
-
ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved February 21, 2026, from [Link]
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-(Pentafluorosulfanyl)aniline [oakwoodchemical.com]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Vicarious nucleophilic substitution (VNS) for SF5-indole synthesis
Application Note: Strategic Synthesis of SF5-Functionalized Indoles via Vicarious Nucleophilic Substitution (VNS)
Executive Summary
The pentafluorosulfanyl (
This Application Note details a robust, regioselective protocol for synthesizing 4-, 5-, 6-, and 7-(
Technical Background & Mechanistic Logic
The Challenge of SF5
The
The VNS Mechanism
VNS replaces a hydrogen atom on an electron-deficient arene (nitroarene) with a nucleophile.[2] The reaction proceeds via a fast, reversible addition of a carbanion (containing a leaving group
Why this works for SF5-Indoles:
-
Activation: The
group (Hammett ) cooperates with the nitro group to stabilize the anionic -complex. -
Regiocontrol: VNS occurs exclusively ortho or para to the nitro group. By selecting the appropriate nitro-
-benzene isomer, the position of the group in the final indole is pre-determined.
Figure 1: General mechanism of Vicarious Nucleophilic Substitution on SF5-nitroarenes.
Experimental Protocols
Pathway A: The Phenoxyacetonitrile Route (High Atom Economy)
This route is preferred for synthesizing 5- and 6-
Reagents:
-
Base:
(Potassium tert-butoxide) -
Solvent: DMF (anhydrous)
Step-by-Step Protocol:
-
Carbanion Generation:
-
In a flame-dried flask under Argon, dissolve phenoxyacetonitrile (1.1 equiv) and the nitro-
-benzene (1.0 equiv) in anhydrous DMF ( ). -
Cool the solution to -30°C . Note: Temperature control is critical to prevent decomposition of the sensitive
-adduct.
-
-
VNS Reaction:
-
Add a solution of
(2.5 equiv) in DMF dropwise over 20 minutes. -
Observe color change: The reaction mixture will turn deep purple/red (characteristic of the nitro-benzylic anion).
-
Stir at -30°C for 1 hour, then slowly warm to -10°C over 30 minutes.
-
-
Quenching:
-
Pour the mixture into cold dilute HCl (
) with vigorous stirring. -
Extract with EtOAc (
). Wash organics with water and brine to remove DMF. -
Yield Check: Expect 70-85% yield of the (nitro-
-phenyl)acetonitrile intermediate.
-
-
Reductive Cyclization (The "Hidden" Step):
Pathway B: The Chloromethyl Phenyl Sulfone Route (Classic)
This route is more versatile for 4- and 7-
Reagents:
-
Base: NaOH or KOH (powdered)
-
Solvent: DMSO (or liquid
for difficult substrates)
Step-by-Step Protocol:
-
VNS Alkylation:
-
Dissolve nitro-
-benzene (1.0 equiv) and chloromethyl phenyl sulfone (1.1 equiv) in DMSO. -
Add powdered NaOH (4.0 equiv) in one portion at room temperature (20-25°C). Exothermic reaction—monitor internal temp.
-
Stir for 1 hour.
-
Workup: Pour into dilute HCl/ice. Filter the precipitate (the product is often a solid).
-
Result: You now have an o-nitrobenzyl phenyl sulfone.
-
-
Reductive Cyclization:
-
Method: Iron-mediated reduction or catalytic hydrogenation (
). -
Note: Unlike Pathway A, the sulfone group must be eliminated or manipulated. Standard reduction often yields the aniline-sulfone. Cyclization requires specific conditions (e.g.,
or ) to facilitate the condensation and elimination of the sulfonyl group if a 2-unsubstituted indole is desired.
-
Data Summary & Regioselectivity Guide
The position of the
| Starting Material | VNS Attack Position (Relative to Nitro) | Final Indole Product | Typical Yield (2 Steps) |
| 4-nitro- | ortho (Position 2) | 5- | 65 - 75% |
| 3-nitro- | ortho (Position 2) | 6- | 40 - 50% |
| 3-nitro- | para (Position 4) | 4- | 10 - 20% (Minor isomer) |
| 2-nitro- | para (Position 4) | 7- | 55 - 65% |
Table 1: Regiochemical outcomes of VNS on nitro-SF5-benzenes.
Critical Process Parameters (CPP) & Troubleshooting
1. Base Selection:
-
vs. NaOH: Use
for the phenoxyacetonitrile route (Pathway A) to avoid hydrolysis of the nitrile. Use NaOH/KOH for the sulfone route (Pathway B) as it is cheaper and the sulfone is robust.
2. Temperature Control:
-
VNS is exothermic. In DMSO, run at RT (
). In DMF, cool to . -
Failure Mode: If the reaction turns black and tarry, the temperature was too high, leading to polymerization of the nitroarene.
3. Solvent Effects:
-
DMSO: Fastest rates, best for sulfones.
-
DMF: Better for low-temp control (Pathway A).
-
Liquid
: Use only if regioselectivity is poor; it promotes para-substitution but is operationally complex.
Figure 2: Decision tree for selecting the optimal synthetic pathway.
References
-
Beier, P., Pastýříková, T., & Iakobson, G. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions.[8] The Journal of Organic Chemistry, 76(11), 4781–4786. [Link]
-
Beier, P., et al. (2012). Synthesis of 4-, 5-, 6-, and 7-(pentafluorosulfanyl)indoles. Tetrahedron, 68(39), 8194–8200. [Link]
-
Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[9] Accounts of Chemical Research, 20(8), 282–289. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. chem.kuleuven.be [chem.kuleuven.be]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Palladium-Catalyzed Modification of Bromo-Phenyl Indoles
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] The ability to selectively functionalize the indole scaffold is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities.[2] Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool for the modification of halogenated indoles, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1][4]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed modifications of bromo-phenyl indoles, with a focus on key bond-forming reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H activation strategies. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these transformations, offers detailed experimental protocols, and provides insights into the critical parameters that govern reaction outcomes.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted indoles.[2][3] This transformation involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[6] The base plays a crucial role in activating the organoboron species for transmetalation.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-phenylindole with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-phenyl indole derivative.
Materials:
-
5-Bromo-1-phenylindole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 5-bromo-1-phenylindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[2]
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a mixture of water and acetonitrile.[2]
-
Add the catalyst solution to the reaction vial containing the solid reactants.[2]
-
Seal the vial and stir the mixture at 37 °C for 18 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-1-phenylindole.[2]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | CH₃CN/H₂O | 37 | High | [2] |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | High | [7] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | Reflux | Trace | [8] |
II. The Heck Reaction: Synthesis of Vinylated Indoles
The Heck reaction provides a direct method for the vinylation of aryl halides, offering a valuable route to functionalized alkenes.[9][10] In the context of bromo-phenyl indoles, this reaction enables the introduction of various alkenyl groups, which can serve as versatile synthetic handles for further derivatization.[3]
Mechanistic Considerations
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and regenerates the active palladium catalyst. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in this reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 10. Heck Reaction [organic-chemistry.org]
Application Note: Precision Synthesis of SF₅-Indoles via Radical Addition of SF₅Cl
This Application Note is designed for research chemists and drug discovery scientists specializing in the synthesis of fluorinated heterocycles. It details the protocol for synthesizing 3-pentafluorosulfanyl indoles and 2-pentafluorosulfanyl indoles, leveraging the radical addition of
Executive Summary
The pentafluorosulfanyl group (
This guide details the radical addition of pentafluorosulfanyl chloride (
-
Pathway A (Telescoped): ATRA of
to 2-ethynylanilines followed by cyclization (Synthesis of 2- -indoles). -
Pathway B (Cascade): Radical addition to 2-alkynylaryl isonitriles (Synthesis of 3-
-indoles).
Mechanistic Insight
Understanding the radical chain propagation is critical for troubleshooting low yields. The reaction is typically initiated by Triethylborane (
The Radical Chain Mechanism[2][3]
-
Initiation: Ethyl radicals (
) generated from abstract chlorine from , releasing the radical. -
Addition: The highly electrophilic
adds to the alkyne. Regioselectivity is governed by the stability of the resulting vinyl radical (typically attacking the terminal or less hindered carbon). -
Propagation/Termination: The vinyl radical abstracts a Cl atom from another molecule of
, propagating the chain and forming the -chloro- - alkene intermediate. -
Cyclization:
-
For Anilines: The nitrogen lone pair attacks the vinyl chloride (often requiring Pd-catalysis or base) to close the ring.
-
For Isonitriles: The vinyl radical attacks the isonitrile carbon (imidoyl radical formation) before quenching.
-
Figure 1: Mechanistic pathway for the synthesis of 2-SF5-indoles via radical addition and subsequent cyclization.[1][2][3][4][5][6]
Critical Parameters & Reagent Handling
Handling SF₅Cl (Gas)
is a gas at room temperature (b.p.-
Condensation Method: Condense
into a pre-weighed, septum-sealed reaction vessel cooled to (dry ice/acetone). Weigh the flask while cold to determine the exact mass added. -
Stock Solution: Alternatively, prepare a stock solution in anhydrous hexane or
at . The concentration can be determined by NMR using an internal standard (e.g., ).
Solvent & Initiator
-
Solvent: Anhydrous Hexane or
are preferred for the radical step. They do not act as hydrogen atom donors (unlike THF), preventing premature reduction of the vinyl radical. -
Initiator:
(1.0 M in hexane) is the standard. It is pyrophoric; use a gas-tight syringe. -
Temperature: The radical addition is exothermic. Start at
or and slowly warm to RT to prevent polymerization.
Standard Operating Protocol (SOP)
Protocol A: Synthesis of 2-SF₅-Indoles (Telescoped Method)
Based on the methodology of Bizet & Blanchard (2021).[1]
Phase 1: Radical Addition (ATRA)
-
Setup: Flame-dry a 20 mL pressure tube (or heavy-walled Schlenk flask) equipped with a magnetic stir bar. Purge with Argon.
-
Reagent Addition: Add the 2-ethynylaniline derivative (1.0 equiv, e.g., 0.5 mmol) and anhydrous Hexane (5 mL).
-
Gas Condensation: Cool the tube to
. Introduce gas via a needle connected to the cylinder. Condense approximately 1.5–2.0 equiv.-
Verification: Briefly remove the tube from the bath, wipe dry, and weigh on a balance to confirm mass increase.
-
-
Initiation: Return to the cooling bath. Add
(0.1–0.2 equiv, 1M in hexane) dropwise via syringe. To ensure completion, trace amounts of air (via a syringe needle) can be introduced to activate the borane, or rely on ambient dissolved oxygen. -
Reaction: Seal the tube. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or
NMR (look for the disappearance of the peak at +60 ppm and appearance of product peaks around +80 to +60 ppm).
-
-
Workup 1: Concentrate the solvent in vacuo (careful,
excess will off-gas). The crude residue contains the -chloro- - styrene intermediate.
Phase 2: Cyclization to Indole[5][8]
-
Resuspension: Dissolve the crude intermediate in anhydrous Toluene or DMF (5 mL).
-
Catalyst Addition: Add
(5 mol%), XPhos (10 mol%), and (2.0 equiv). -
Heating: Heat the mixture to
under Argon for 12 hours. -
Purification: Cool to RT, filter through a celite pad, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Data Summary: Typical Yields & Shifts
| Substrate (R) | Intermediate Yield (%) | Indole Yield (%) | ¹⁹F NMR Shift (SF₅) |
| H (Unsubstituted) | 85% | 78% | |
| 5-OMe | 82% | 75% | |
| 5-F | 79% | 71% | |
| 5-NO₂ | 70% | 62% |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the telescoped synthesis of SF5-indoles.
Safety & Troubleshooting
Safety Hazards
-
SF₅Cl: Highly toxic and corrosive. Causes severe skin burns and eye damage. Must be handled in a well-ventilated fume hood. If the glass vessel is not rated for pressure, there is a risk of explosion upon warming; use safety shields.
-
Triethylborane (Et₃B): Pyrophoric.[6] Ignites on contact with air. Always handle under an inert atmosphere using gas-tight syringes.
Troubleshooting Guide
-
Problem: Low conversion in Step 1.
-
Solution: The radical chain terminated prematurely. Add a second portion of
(0.1 equiv) and stir longer. Ensure the system is not too oxygen-free (trace is needed for initiation) or switch to blue LED irradiation if available.
-
-
Problem: Polymerization of the alkyne.
-
Solution: Dilute the reaction mixture further. Ensure the temperature ramp from
to RT is slow.
-
-
Problem: Dechlorination during cyclization (Loss of Cl but no ring closure).
-
Solution: Switch to a more active catalyst system (e.g., BrettPhos Pd G4) or ensure anhydrous conditions to prevent protonolysis.
-
References
-
Bizet, V., & Blanchard, N. et al. (2021).[1] Synthesis of 2-SF5-(aza)indoles via a telescoped radical addition/cyclization sequence.[1]Angewandte Chemie International Edition .
-
Dolbier, W. R., Jr., & Aït-Mohand, S. (2002). SF5Cl Radical Addition to Alkynes: A Facile Route to (Pentafluorosulfanyl)enes.Organic Letters , 4(15), 2621–2623.
-
Qing, F.-L., et al. (2022).[1] Visible-Light-Induced Radical Pentafluorosulfanylation of Alkynes.[1]Chinese Journal of Chemistry .
-
Pentafluorosulfanyl Chloride (SF5Cl) Safety Data Sheet. Sigma-Aldrich .
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling [organic-chemistry.org]
- 6. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 7. Request Rejected [corpus.ulaval.ca]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Late-Stage Functionalization of Pentafluorosulfanyl Indoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pentafluorosulfanyl (SF₅) group is a powerful bioisostere for the trifluoromethyl and tert-butyl groups, offering unique electronic properties, enhanced metabolic stability, and high lipophilicity.[1][2][3] When appended to the indole scaffold, a privileged core in medicinal chemistry, it creates a class of compounds with significant potential for drug discovery.[4][5] This guide provides a comprehensive overview of late-stage functionalization (LSF) strategies for SF₅-substituted indoles. We delve into the underlying chemical principles, provide field-proven, step-by-step protocols for key transformations, and offer insights into the causality behind experimental choices, enabling researchers to effectively leverage these unique building blocks in their discovery programs.
Introduction: The Strategic Value of SF₅-Indoles in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate properties such as metabolic stability, pKa, and membrane permeability.[1] Among emerging fluorinated motifs, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a "super-trifluoromethyl" group.[6] Its octahedral geometry, high electronegativity (Hammett constant σₚ = 0.68), and substantial lipophilicity (Hansch parameter π = 1.23) distinguish it from the classic trifluoromethyl group (σₚ = 0.53, π = 0.88).[1] These properties can lead to enhanced protein-ligand interactions and improved pharmacokinetic profiles.[7]
The indole nucleus is one of the most ubiquitous scaffolds in pharmaceuticals and natural products.[5] The ability to modify this core structure in the final stages of a synthetic sequence—a practice known as late-stage functionalization (LSF)—is critically important. LSF allows for the rapid generation of analogues from a common, complex intermediate, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.[8]
This document focuses on the intersection of these two powerful concepts: the late-stage functionalization of indoles bearing the SF₅ group. We will primarily focus on the functionalization of 2-SF₅-indoles, a versatile and accessible isomer class whose downstream modifications have been systematically explored.[1][4]
Preparing the Scaffold: A Robust Synthesis of 2-SF₅-Indoles
Before late-stage functionalization can be performed, a reliable route to the core scaffold is required. While 5- and 6-SF₅-indoles can be prepared from commercially available SF₅-anilines, the synthesis of 2-SF₅-indoles offers greater flexibility for subsequent modifications at the most reactive sites of the indole nucleus.[1][6] The most effective strategy involves a two-step sequence starting from 2-ethynylanilines.[1][9] This process consists of a radical addition of pentafluorosulfanyl chloride (SF₅Cl) to the alkyne, followed by an intramolecular 5-endo-dig cyclization.[1][4]
Workflow for the Synthesis of 2-SF₅-Indoles
Caption: Synthesis of 2-SF₅-Indoles via a Radical Addition/Cyclization Cascade.
Protocol 1: Synthesis of N-Tosyl-2-(pentafluorosulfanyl)-1H-indole
This protocol details the synthesis of the N-protected 2-SF₅-indole, which exhibits improved stability during purification compared to its N-unprotected counterpart.[1]
Step 1: Formation of the SF₅-Alkyne Intermediate
-
To a solution of the N-Tosyl-2-ethynylaniline (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a radical initiator (e.g., AIBN or Et₃B).
-
Cool the mixture to the recommended temperature (e.g., 0 °C or -78 °C depending on the initiator).
-
Bubble pentafluorosulfanyl chloride (SF₅Cl) gas through the solution for the specified time. Caution: SF₅Cl is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
After the reaction is complete (monitored by TLC or NMR), carefully quench the reaction.
-
Add a base such as Lithium hexamethyldisilazane (LiHMDS) at -78 °C to facilitate the dehydrochlorination, yielding the SF₅-alkyne.[1][4] This reaction is typically clean and may not require purification.[4]
Step 2: Cyclization to the 2-SF₅-Indole
-
Dissolve the crude SF₅-alkyne intermediate (1.0 equiv) in acetonitrile.
-
Add potassium phosphate (K₃PO₄, ~2.0 equiv).
-
Heat the mixture to 40 °C and stir for 12 hours or until completion.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Tosyl-2-SF₅-indole.
Principles of Functionalizing SF₅-Indoles: An Electronic Tug-of-War
The late-stage functionalization of SF₅-indoles is governed by the powerful electronic influence of the C2-SF₅ group.
-
Deactivation of the Pyrrole Ring: The SF₅ group is intensely electron-withdrawing, significantly reducing the electron density of the indole ring system. This deactivates the ring towards classical electrophilic aromatic substitution, which typically occurs at the C3 position in standard indoles.[1][10]
-
Persistent C3-Nucleophilicity: Despite the overall deactivation, the C3 position remains the most nucleophilic carbon center.[1] This innate reactivity is the cornerstone of the most effective LSF strategies, allowing for selective functionalization at this site even without the need for transition metal catalysts in some cases (e.g., halogenation).
-
N-H Acidity: The electron-withdrawing nature of the C2-SF₅ group dramatically increases the acidity of the N-H proton. The pKa of 2-SF₅-indole in acetonitrile is 24.44, which is significantly lower than that of 2-CF₃-indole (26.76) and unsubstituted indole (32.57).[11] This facilitates N-deprotonation and subsequent N-functionalization.
Application Notes & Protocols for Late-Stage Functionalization
4.1. N-Position Functionalization
N-substitution is a critical first step in many LSF sequences. It not only allows for the introduction of diverse chemical handles but also protects the acidic N-H proton, preventing unwanted side reactions in subsequent steps. N-substituted 2-SF₅-indoles also show enhanced stability towards purification.[1]
Protocol 2: N-Methylation of 2-SF₅-Indole
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-SF₅-indole (1.0 equiv) in a dry polar aprotic solvent like DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as sodium hydride (NaH, 1.1 equiv), portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C.
-
Add the electrophile, methyl iodide (MeI, 1.2 equiv), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the N-methyl-2-SF₅-indole.
4.2. C3-Position Functionalization: The Gateway to Diversity
The C3 position is the primary site for introducing molecular complexity. A common and powerful strategy is to first install a halogen at C3, which then serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[1]
Workflow for C3-Functionalization
Caption: C3-Halogenation as a key step for diverse C-C bond formations.
Protocol 3: C3-Iodination of N-Methyl-2-SF₅-Indole
-
Dissolve N-methyl-2-SF₅-indole (1.0 equiv) in acetonitrile.
-
Add N-iodosuccinimide (NIS, 1.1 equiv).
-
Stir the reaction at room temperature in the dark until the starting material is consumed (typically 1-4 hours).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 3-iodo-N-methyl-2-SF₅-indole is often pure enough for the next step or can be purified by column chromatography.[1]
Protocol 4: C3-Heck Cross-Coupling
-
To a degassed solution of 3-iodo-N-methyl-2-SF₅-indole (1.0 equiv) and methyl acrylate (1.5 equiv) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst such as Pd(OAc)₂ (0.05 equiv) and a phosphine ligand (e.g., PPh₃, 0.1 equiv).
-
Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers.
-
Purify the product via flash column chromatography to yield the C3-alkenylated 2-SF₅-indole.[1]
Summary of C3-Functionalization Reactions
| Reaction Type | Key Reagents | Product Type | Yield (%) | Reference |
| Monobromination | NBS (1.1 equiv), Et₃N | C3-Br | 55 | [1] |
| Iodination | NIS (1.1 equiv) | C3-I | ~90 (in one-pot) | [1] |
| Allylation | iPrMgCl, LiCl; Allyl-Br | C3-Allyl | 77 | [1] |
| Cyanation | iPrMgCl, LiCl; TsCN | C3-CN | 48 | [1] |
| Heck Coupling | Methyl acrylate, Pd(OAc)₂ | C3-Vinyl | 58 | [1] |
| Negishi Coupling | Et₂Zn, Pd(PPh₃)₄ | C3-Ethyl | 78 (NMR) | [1] |
Physicochemical Properties and Safety
The introduction of the SF₅ group at the C2 position profoundly alters the physicochemical profile of the indole scaffold, which is a key consideration in drug design.
| Compound | pKa (in MeCN) | logP | Thermal Stability (Onset °C) |
| Indole | 32.57 | 2.14 | >190 °C |
| 2-CF₃-Indole | 26.76 | 3.01 | >180 °C |
| 2-SF₅-Indole | 24.44 | 3.46 | >165 °C |
| N-Me-2-SF₅-Indole | N/A | N/A | >310 °C |
| Data sourced from Debrauwer et al. (2021).[1][11] |
Key Insights:
-
Acidity: The 2-SF₅-indole is remarkably acidic for an indole, which can influence hydrogen bonding capabilities and ionization state at physiological pH.
-
Lipophilicity: The logP value increases substantially with the SF₅ group, which can enhance membrane permeability but may also impact solubility.[4]
-
Thermal Safety: While the N-H 2-SF₅-indole shows an exothermic decomposition event above 165 °C, the reaction temperatures for its synthesis and functionalization are significantly lower (up to 100 °C), providing a wide safety margin.[1][4] N-alkylation dramatically increases thermal stability.[1][4]
Conclusion and Future Outlook
The late-stage functionalization of pentafluorosulfanyl indoles provides a powerful platform for accessing novel chemical space in drug discovery. The strategies outlined here, centered on the innate reactivity of the C3 position and the acidity of the N-H bond, offer reliable and reproducible pathways to a diverse array of analogues. The primary approach involves a halogenation/cross-coupling sequence that transforms a simple SF₅-indole scaffold into highly functionalized derivatives.
Looking forward, the field is ripe for the application of more advanced synthetic methodologies. The unique electronic nature of the SF₅-indole scaffold makes it an intriguing substrate for:
-
Photoredox Catalysis: Light-mediated reactions could enable novel C-H functionalizations or radical-based transformations under exceptionally mild conditions, which is highly desirable for complex molecules.[12][13][14]
-
Directed C-H Functionalization: While challenging, the development of removable directing groups could unlock selective functionalization of the benzenoid C4-C7 positions, a current frontier in indole chemistry.[15][16]
By combining the established protocols in this guide with emerging synthetic technologies, researchers are well-equipped to explore the full potential of SF₅-indoles as next-generation therapeutic agents.
References
-
Debrauwer, V., Leito, I., Lõkov, M., Tshepelevitsh, S., Parmentier, M., Blanchard, N., & Bizet, V. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-26. [Link]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. American Chemical Society. [Link]
-
Neel, A. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2696-2699. [Link]
-
Lahtela, T., et al. (2023). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters, 25(4), 629-634. [Link]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Beier, P., & Makosza, M. (2015). Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles. ResearchGate. [Link]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2‑SF5‑(Aza)Indoles, a New Family of SF5 Heterocycles. ResearchGate. [Link]
-
Ni, C., et al. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Beilstein Journal of Organic Chemistry, 16, 686-693. [Link]
-
Ghotbi, Y., et al. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. David Spring's group. [Link]
-
Kumar, S., et al. (2018). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry. [Link]
-
Hong, Y., et al. (2021). C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science, 12(11), 4115-4121. [Link]
-
Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
-
Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]
-
Wang, H., et al. (2013). Synthesis of Indoles Using Visible Light: Photoredox Catalysis for Palladium‐Catalyzed C-H Activation. Angewandte Chemie International Edition, 52(49), 13171-13174. [Link]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
Zhang, C., et al. (2019). Proposed mechanism for trifluoromethylthiolation of indoles from CF3SOCl. ResearchGate. [Link]
-
Welch, J. T. (2012). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. In Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(34), 12595-12598. [Link]
-
James, M. J., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618-5627. [Link]
-
Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2236-2249. [Link]
-
Al-Shamari, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]
-
Gemoets, H. P. L., et al. (2020). Late-stage diversification of indole skeletons through nitrogen atom insertion. ChemRxiv. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. researchgate.net [researchgate.net]
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- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Benzylic C(sp 3 )–C(sp 2 ) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06666D [pubs.rsc.org]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield in the synthesis of 2-aryl-SF5-indoles
Technical Support Center: Optimization of 2-Aryl-SF -Indole Synthesis
Status: Operational
Agent: Senior Application Scientist
Topic: Yield Optimization & Troubleshooting
Scope: Synthesis of Indoles with C2-Aryl and Benzene-ring
Part 1: Strategic Synthesis Workflows
The synthesis of
Decision Matrix: Selecting Your Route
Before starting, verify your target structure against the recommended pathway.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on SF5 positioning.
Part 2: Critical Protocols & Optimization
Protocol A: Fischer Indole Synthesis (Modified for SF )
The standard Fischer synthesis often fails with
Optimized Reagents:
-
Substrates:
-phenylhydrazine hydrochloride + Substituted Acetophenone.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).
-
Catalyst: Polyphosphoric Acid (PPA) or
(anhydrous). Avoid weak acids.
Step-by-Step Optimization:
-
Hydrazone Formation (The Bottleneck):
-
Standard: Reflux in EtOH with catalytic
. -
SF
Modification: The group reduces the nucleophilicity of the hydrazine terminal nitrogen. -
Fix: Use microwave irradiation (100°C, 10-20 mins) to force hydrazone formation without prolonged thermal degradation [1].
-
-
Cyclization (The Hard Step):
-
Isolate the hydrazone if possible.
-
Heat in PPA at 100–110°C. PPA acts as both solvent and catalyst, driving the difficult rearrangement favored by EWGs.
-
Caution:
indoles are lipophilic.[1] Upon quenching PPA with water, the product will likely precipitate as a sticky gum, not a powder. Use vigorous stirring.
-
Protocol B: Vicarious Nucleophilic Substitution (VNS)[3]
For 5-
-
Starting Material: Nitro-(
)-benzene. -
Reagent: Chloromethyl phenyl sulfone (or phenoxyacetonitrile).
-
Mechanism: Introduction of the alkyl group ortho to the nitro group, followed by reduction and cyclization.
-
Advantage: Avoids the hydrazine handling issues entirely.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned black/tarry, and yield is <10%."
Diagnosis: Decomposition of the hydrazone or indole due to harsh thermal conditions over extended periods.[2]
Root Cause: The
-
Switch to Lewis Acids: Replace mineral acids (HCl/H2SO4) with
in acetic acid or in refluxing toluene. Lewis acids can catalyze the rearrangement at lower thermal energy [3]. -
One-Pot Microwave: Run the reaction in a microwave reactor using 4%
in 1,4-dioxane. The rapid heating profile minimizes the time intermediates spend in the decomposition window.
Issue 2: "I am getting a mixture of two isomers (e.g., 4-SF and 6-SF )."
Diagnosis: Regioselectivity failure.
Context: This occurs when using 3-(
-
Steric hindrance usually disfavors the 4-position (ortho cyclization).
-
However, the electronic effect of
(inductive withdrawal) deactivates the para position (C6 formation). Optimization: -
Solvent Control: Use a highly polar solvent (e.g., Ethylene Glycol) to favor the thermodynamic product (usually the 6-
isomer). -
Ligand Control (if using Pd-catalysis): If using the Buchwald-Hartwig/cyclization route, bulky phosphine ligands (e.g., XPhos) will almost exclusively force cyclization to the less hindered position (6-
) [4].
Issue 3: "The product is oiling out and difficult to crystallize."
Diagnosis: "Grease" effect of the
-
Avoid Ether/Hexanes:
compounds are often too soluble in hexanes. -
Recommended Solvent System: Use Methanol/Water precipitation. Dissolve the crude oil in minimal hot methanol and add cold water dropwise until turbidity persists. Cool to 4°C.
-
Chromatography: Use
Reverse Phase silica if normal phase separation is poor. compounds retain strongly on C18, allowing separation from non-fluorinated impurities.
Part 4: Comparative Data
Table 1: Catalyst Performance for 5-
| Catalyst System | Reaction Conditions | Yield (%) | Purity Profile | Notes |
| AcOH / Reflux | 118°C, 24h | 15-25% | Low | Incomplete conversion; hydrazone remains. |
| PPA (Polyphosphoric) | 110°C, 3h | 65-75% | High | Best for scale-up. Difficult workup (viscous). |
| ZnCl | 120°C, 6h | 50-60% | Medium | Good balance; cleaner than PPA. |
| Microwave / 4% H | 140°C, 15 min | 60% | High | Excellent for small-scale library synthesis. |
Part 5: Advanced Mechanism & Failure Points
Understanding the mechanism allows for precise intervention. The diagram below highlights the specific step where
Figure 2: Mechanistic pathway of Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement (Red) is the rate-limiting step heavily disadvantaged by the electron-withdrawing SF5 group.
References
-
BenchChem Technical Support. (2025).[3][4] Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. BenchChem.[3][4] Link
-
Umemoto, T., et al. (2025). Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles via Vicarious Nucleophilic Substitution.[5] ResearchGate.[5] Link
-
Shao, X., & Xu, C. (2021). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes.[1][6][7][8] Comptes Rendus Chimie. Link
-
Blanchard, N., & Bizet, V. (2021).[7][8] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. Link
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Purification of Lipophilic Fluorinated Indoles
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting isolation, purification, and stability of fluorinated indole derivatives.
Introduction: The "Sticky" Science of Fluorinated Indoles
Welcome to the technical support center. If you are here, you are likely facing one of three problems with your fluorinated indole:
-
Tailing/Streaking: The compound smears across the column, resulting in poor separation.
-
Retention Issues: The compound is "stuck" on the Reverse Phase (RP) column or co-elutes with impurities.
-
Oiling Out: You cannot induce crystallization, leaving you with a stubborn, tarry oil.
Fluorinated indoles present a unique paradox. The indole core is electron-rich and acid-sensitive (prone to polymerization), while the fluorine atoms introduce significant lipophilicity and electron-withdrawing character. This guide provides self-validating protocols to overcome these conflicting physicochemical properties.
Module 1: Chromatography Troubleshooting
Scenario A: Normal Phase (Silica) – The "Streaking" Problem
Diagnosis: Indoles possess a secondary amine (N-H) capable of hydrogen bonding with acidic silanols on the silica surface. Fluorination often increases the acidity of this N-H proton (lowering pKa), exacerbating the interaction and causing severe tailing.
The Solution: The "Neutralized Silica" Protocol Standard silica gel is slightly acidic (pH 6.5–7.0). You must mask these sites.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare your Hexanes/Ethyl Acetate (or DCM/MeOH) solvent system.
-
The Modifier: Add 1% Triethylamine (TEA) to the entire mobile phase volume.
-
Expert Note: Do not just add TEA to the column loading.[1] It must be in the eluent to maintain the "masking" effect throughout the run.
-
-
Column Pre-Treatment: Flush the packed column with 2 Column Volumes (CV) of the TEA-doped mobile phase before loading your sample.
-
Loading: Dissolve your crude material in a minimum amount of DCM (avoid acetone/methanol if possible to prevent band broadening).
-
Elution: Run the gradient. The TEA will compete for the silanol sites, allowing the indole to elute as a sharp band.
Caution: TEA can form salts with trace HCl in chlorinated solvents. Ensure your DCM is neutral or distilled.
Scenario B: Reverse Phase (HPLC) – The "Retention" Problem
Diagnosis: Fluorine atoms are highly hydrophobic ("fluorophilic"). On standard C18 columns, lipophilic fluorinated indoles may retain too strongly or exhibit broad peaks due to poor wettability.
The Solution: Fluorous-Phase Selectivity Switching from C18 to phases that utilize π-π or fluorine-fluorine interactions.
Column Selection Matrix:
| Column Phase | Mechanism | Best For |
| C18 (Standard) | Hydrophobic Interaction | Mono-fluorinated indoles (often sufficient). |
| PFP (Pentafluorophenyl) | Gold Standard. Di/Tri-fluorinated indoles. Separates based on F-substitution patterns. | |
| Phenyl-Hexyl | Indoles with aromatic impurities. | |
| C8 | Reduced Hydrophobicity | Extremely lipophilic indoles that do not elute from C18. |
Visual Guide: Column Selection Logic
Caption: Decision tree for selecting the optimal stationary phase based on fluorine substitution and resolution outcomes.
Module 2: Crystallization & Isolation (The "Oiling Out" Rescue)
The Problem: Fluorinated compounds frequently "oil out" (liquid-liquid phase separation) rather than crystallizing. This is due to the disruption of crystal lattice packing by the fluorine atoms and high solubility in organic solvents.
The "Cold Trituration" Rescue Protocol: Use this when your rotovap flask contains a thick, non-solidifying oil.
-
Solvent Removal: Ensure all reaction solvent (DCM, EtOAc) is removed. High vacuum for 2 hours is mandatory. Trace solvent prevents lattice formation.
-
The Anti-Solvent: Add a small volume of cold n-Pentane or n-Hexane (approx. 5 mL per gram of crude).
-
Mechanical Stress: Sonicate the flask for 5-10 minutes. If oil persists, scratch the glass side of the flask vigorously with a metal spatula at the air-liquid interface.
-
Thermal Cycling:
-
Cool to -20°C (freezer) for 30 mins.
-
Warm to room temp.
-
Repeat.[2] This expansion/contraction cycle often initiates nucleation.
-
-
Seeding: If available, add a micro-crystal of pure product. If not, add a crystal of a structurally similar non-fluorinated indole (heterologous seeding).
Data: Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Outcome | Notes |
| Hexanes (Pure) | 100% | High Recovery | Best for highly lipophilic indoles. Requires heating to dissolve. |
| DCM / Hexanes | 1:5 to 1:10 | Good Purity | Dissolve in minimal DCM, slowly add Hexanes until cloudy. |
| EtOH / Water | 4:1 | Moderate | Good for removing inorganic salts, but risk of oiling out is higher. |
| Toluene | 100% | High Purity | Excellent for removing non-polar impurities; slow evaporation required. |
Module 3: Stability & Storage
The "Pink Indole" Phenomenon: Indoles are electron-rich and prone to oxidative dimerization (forming colored impurities) upon exposure to light and air.
Stability Protocol:
-
Acid Avoidance: Never store fluorinated indoles in acidic solutions (e.g., CDCl3 for NMR often becomes acidic over time). Filter CDCl3 through basic alumina before use.
-
Antioxidants: For long-term storage of unstable derivatives, add 0.1% BHT (Butylated hydroxytoluene) if compatible with downstream usage.
-
Inert Gas: Flush vials with Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).
Frequently Asked Questions (FAQ)
Q: My compound turns pink on the silica column. Is it decomposing? A: Yes. The pink color indicates oxidative oligomerization catalyzed by the acidic silica surface.
-
Fix: Immediately switch to the Neutralized Silica Protocol (Module 1). If the problem persists, switch to Neutral Alumina (Brockmann Grade III).
Q: Can I use Acetone in my flash column? A: Avoid it. Acetone can form condensation products (hemiaminals) with electron-rich indoles under Lewis-acidic conditions (silica). Stick to EtOAc/Hexanes or DCM/MeOH.
Q: My fluorinated indole is volatile. I lost yield on the rotovap. A: Low molecular weight fluoro-indoles (e.g., 4-fluoroindole) sublime easily.
-
Fix: Do not use high vacuum (< 10 mbar) at elevated temperatures. Stop evaporation when the solvent volume is low and switch to a stream of Nitrogen gas to remove the final traces.
References
-
Selectivity of Fluorinated Phases
- Source: Chromatography Online. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."
-
URL:[Link]
-
Indole Polymerization on Silica
- Source: Journal of Materials Chemistry B. "Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers.
-
URL:[Link]
-
Crystallization Techniques
- Source: MDPI Processes.
-
URL:[Link]
-
Fluorinated Indole Synthesis & Handling
Sources
Technical Support Center: Stability of the Pentafluorosulfanyl (SF5) Group Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5)-functionalized molecules. This resource provides in-depth guidance on the stability and reactivity of the SF5 group, particularly when subjected to basic conditions.
The pentafluorosulfanyl group is renowned for its exceptional thermal and chemical stability, making it a highly attractive functional group in the design of pharmaceuticals and advanced materials.[1][2] This robustness is largely attributed to the strength of the sulfur-fluorine bonds.[1][2] However, a comprehensive understanding of its behavior under various reaction conditions, especially in the presence of bases, is crucial for successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF5) group to common basic conditions?
A1: The SF5 group is remarkably stable under a wide range of basic conditions.[3] For instance, pentafluorosulfanylbenzene shows no reaction when refluxed with a solution of sodium hydroxide in aqueous ethanol.[3] This high stability makes it compatible with many standard synthetic transformations that employ basic reagents. However, the stability can be influenced by the nature of the molecule to which the SF5 group is attached and the specific reaction conditions.
Q2: Can the SF5 group be cleaved by strong bases?
A2: While generally very stable, the SF5 group is not entirely inert to all basic conditions. The reactivity is highly dependent on the substrate. For example, some β,E-iodo-SF5-olefins have been shown to be sensitive to basic conditions, leading to dehydrohalogenation or decomposition.[4] The overall molecular structure and the presence of other functional groups will dictate the ultimate stability in the presence of strong bases.
Q3: How does the stability of the SF5 group compare to the trifluoromethyl (CF3) group under basic conditions?
A3: Both the SF5 and CF3 groups are considered highly stable. The SF5 group is often referred to as a "super-trifluoromethyl" group due to its greater electron-withdrawing ability and increased lipophilicity.[5] While direct comparative studies on their stability under a wide range of basic conditions are not extensively documented in the provided search results, the general consensus is that both are robust. The choice between them often depends on the desired electronic and steric properties of the target molecule.
Q4: Are there any known instances of the SF5 group reacting with common bases in organic synthesis?
A4: The provided information suggests that the SF5 group is compatible with common amide/peptide coupling reagents and strategies, which often involve the use of non-nucleophilic bases like diisopropylethylamine (DIPEA).[6][7] However, reactions involving nucleophilic bases could potentially lead to undesired side reactions, depending on the substrate and reaction conditions. It is always advisable to perform a small-scale test reaction to check for compatibility.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving SF5-containing compounds and basic conditions.
Issue 1: Unexpected decomposition of my SF5-containing compound during a base-mediated reaction.
| Potential Cause | Explanation | Recommended Solution |
| Presence of other base-labile functional groups | The observed decomposition might not be due to the cleavage of the SF5 group itself, but rather the degradation of another functional group within your molecule that is sensitive to the basic conditions employed. | Carefully analyze the structure of your starting material for any base-labile groups (e.g., esters, certain protecting groups). If present, consider alternative synthetic routes or the use of milder bases. |
| Substrate-specific instability | As noted with certain SF5-olefins, the stability of the SF5 group can be influenced by the surrounding molecular framework.[4] The electronic and steric environment of the SF5 group can affect its reactivity. | If you suspect the SF5 group is the site of decomposition, consider modifying the reaction conditions. Lowering the reaction temperature, using a weaker or non-nucleophilic base, and reducing the reaction time can be effective strategies. |
| Reaction with nucleophilic bases | While stable to many bases, highly nucleophilic bases could potentially react with the sulfur center of the SF5 group, especially if the sulfur atom is sufficiently electrophilic due to the molecular structure. | Switch to a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered amine base like 2,6-lutidine. |
Issue 2: Low yield in a reaction where the SF5-containing starting material is recovered unchanged.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient base strength | The pKa of the proton to be removed may be higher than anticipated, requiring a stronger base to initiate the desired reaction. | Use a stronger base. If you are using a carbonate or amine base, consider switching to an alkoxide or an organolithium reagent, provided it is compatible with other functional groups in your molecule. |
| Steric hindrance | The bulky nature of the SF5 group can sterically hinder the approach of the base to the desired reaction site.[8] | Employ a smaller, less sterically demanding base. For example, if you are using lithium diisopropylamide (LDA), consider trying lithium tetramethylpiperidide (LiTMP) or a sodium or potassium base which may have different coordination properties. |
| Poor solubility | The SF5-containing compound may not be sufficiently soluble in the reaction solvent, limiting its availability to react with the base. | Choose a solvent in which your substrate has better solubility. It may be necessary to screen a range of aprotic solvents like THF, dioxane, or DMF. |
Issue 3: Difficulty in purifying the product of a base-mediated reaction involving an SF5-compound.
| Potential Cause | Explanation | Recommended Solution | | Formation of stable emulsions during aqueous workup | The lipophilic nature of the SF5 group can sometimes lead to the formation of stable emulsions during extraction with organic solvents and aqueous basic solutions.[1] | Add a small amount of a saturated salt solution (brine) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective. | | Co-elution with basic impurities on silica gel chromatography | Basic byproducts or residual base can be difficult to separate from the desired SF5-containing product on silica gel. | Neutralize the reaction mixture carefully before workup. For purification, consider using a different stationary phase, such as alumina (basic or neutral), or employing reverse-phase chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of an SF5-Containing Compound to Basic Conditions
This protocol provides a general framework for assessing the stability of your compound of interest to a specific base.
Materials:
-
SF5-containing compound
-
Anhydrous solvent (e.g., THF, Dioxane, DMF)
-
Selected base (e.g., NaOH, K2CO3, DBU, NaH)
-
Internal standard (a stable compound that does not react under the test conditions and is easily quantifiable by your analytical method)
-
TLC plates and developing chamber
-
Analytical instrument (e.g., LC-MS, GC-MS, or NMR)
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a known amount of your SF5-containing compound and the internal standard in the chosen anhydrous solvent.
-
Initial Analysis (T=0): Take an aliquot of the solution and analyze it by your chosen analytical method (LC-MS, GC-MS, or NMR) to determine the initial ratio of your compound to the internal standard.
-
Reaction Setup: To the remaining solution, add the desired equivalent of the base. Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitoring the Reaction: At regular time intervals (e.g., 1h, 3h, 6h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the aliquot by adding a suitable acidic solution (e.g., dilute HCl or saturated NH4Cl). Extract the organic components and analyze the sample by your chosen analytical method.
-
Data Analysis: Compare the ratio of your SF5-containing compound to the internal standard at each time point with the initial ratio at T=0. A significant decrease in this ratio indicates decomposition.
Visualizing the Workflow
Caption: Workflow for assessing the stability of an SF5-compound under basic conditions.
Mechanistic Insights: Potential Degradation Pathways
While the SF5 group is generally robust, understanding potential degradation pathways under harsh basic conditions is valuable for troubleshooting.
Conceptual Pathway: Nucleophilic Attack at Sulfur
Under forcing conditions with a strong, hard nucleophilic base, a hypothetical degradation pathway could involve the direct attack of the nucleophile at the electrophilic sulfur center.
Caption: Hypothetical nucleophilic attack on the SF5 group.
References
-
Pentafluorosulfanylbenzene - Wikipedia. Available at: [Link]
-
Reactions of Organic Pentafluorosulfanyl-containing Compounds. (2015). Available at: [Link]
-
The Pentafluorosulfanyl Group (SF5) - Rowan. Available at: [Link]
-
Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l'Académie des Sciences. (2024). Available at: [Link]
-
Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. (2018). Available at: [Link]
-
Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society. Available at: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC - NIH. Available at: [Link]
-
Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed. (2009). Available at: [Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. Available at: [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. Available at: [Link]
-
Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF - ResearchGate. Available at: [Link]
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. Available at: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - ResearchGate. (2018). Available at: [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Indole Coupling Reactions
Introduction: The Challenge of Catalyst Integrity in Indole Synthesis
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency.[1][2][3] The synthesis of functionalized indoles, a privileged scaffold in medicinal chemistry, frequently relies on these powerful transformations.[4][5][6][7] However, the success of these reactions is critically dependent on the catalytic activity of the palladium center, which is notoriously susceptible to deactivation by a wide range of chemical species known as poisons.[8]
This technical guide serves as a troubleshooting resource for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst poisoning during indole coupling reactions. We will explore the diagnosis, mitigation, and resolution of common poisoning events in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My indole coupling reaction has stalled or is giving a very low yield. How can I determine if catalyst poisoning is the issue?
A1: Low conversion is a primary indicator of a catalytic issue. While incorrect reaction conditions are a possibility, catalyst deactivation is a frequent culprit.[9][10] Here’s how to begin your diagnosis:
-
Visual Observation: Look for the formation of a black precipitate, commonly known as "palladium black."[9] This indicates that the soluble, active Pd(0) catalyst has aggregated into an inactive, heterogeneous form. Aggregation can be caused by poisoning, but also by ligand degradation or unfavorable reaction conditions.[9][11]
-
Reaction Profile: If you are monitoring the reaction over time (e.g., by TLC, LC-MS), a key sign of poisoning is a reaction that starts but then slows down or stops completely before reaching full conversion.[9]
-
Inconsistency Between Batches: If you observe high variability in yield when using different batches of the same starting material or solvent, this strongly suggests the presence of inconsistent levels of an unknown poison.[9][12]
-
Test for Activity: A simple diagnostic is to add a fresh aliquot of the palladium catalyst to the stalled reaction mixture. If the reaction restarts, it confirms the initial catalyst charge was deactivated, though it doesn't distinguish between poisoning and other deactivation pathways.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Q2: What are the most common catalyst poisons in palladium-catalyzed reactions, especially those involving indole chemistry?
A2: Palladium catalysts are soft Lewis acids, making them susceptible to poisoning by species with available lone pairs or reducible functional groups. Common poisons include:
-
Sulfur Compounds: Thiols, thioethers, disulfides, and even elemental sulfur are potent poisons.[2][10][12] They can originate from starting materials or reagents (e.g., sulfur-containing protecting groups or impurities from synthesis).
-
Nitrogen-Containing Heterocycles: While indole itself is part of the desired coupling, other nitrogen-containing functional groups or impurities can act as inhibitors. Pyridines, quinolines, and thiazoles are known to coordinate strongly to palladium and block active sites.[13][14]
-
Halides and Cyanides: Excess halides (especially iodide) or cyanide ions can form stable, coordinatively saturated, and inactive palladium complexes like [(CN)4Pd]2-.[15][16][17] This is particularly relevant in reactions like the Sonogashira coupling, which often precedes indole ring formation.[3]
-
Phosphorus Compounds: While phosphine ligands are essential for stabilizing the catalyst, certain phosphites or impurities in the ligands can be problematic.
-
Other Species: Water, oxygen, heavy metals (lead, mercury), and carbon monoxide can also deactivate the catalyst.[10] Maintaining an inert atmosphere is crucial.[9][18]
Q3: How do these poisons mechanistically deactivate the palladium catalyst?
A3: Poisoning occurs primarily through the strong coordination of the poison to the palladium's active sites. This deactivates the catalyst in several ways:
-
Blocking Active Sites: The poison occupies the coordination sites on the palladium atom that are necessary for the elementary steps of the catalytic cycle (oxidative addition, reductive elimination).[8][13] If the poison binds too strongly, it prevents the substrates from accessing the metal center.
-
Altering Electronic Properties: By donating electron density to the metal, poisons can alter the electronic properties of the palladium center, making it less reactive in key steps like oxidative addition.[19]
-
Facilitating Aggregation: By displacing stabilizing ligands, some poisons can lead to the formation of palladium nanoparticles and, eventually, inactive palladium black.[11][20]
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Mechanism of catalyst poisoning via active site blocking.
Q4: I've identified a potential poison. What are the best strategies to prevent it from affecting my reaction?
A4: A multi-pronged approach is most effective, focusing on purity, ligand selection, and scavenging.
| Strategy | Description | Key Considerations & Examples |
| Reagent Purification | The most direct method is to remove the poison before the reaction begins. | Solvents: Pass through a plug of activated alumina or distill. Ensure they are anhydrous and degassed.[9][18] Solid Reagents: Recrystallize starting materials.[9] Impurities that are structurally similar can be difficult to remove. |
| Ligand Selection | The choice of ligand can significantly impact the catalyst's resistance to poisoning. | Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) can create a sterically hindered environment around the palladium, making it more difficult for poisons to coordinate.[13][20] They also promote faster catalytic turnover, which can outcompete the poisoning process. |
| Use of Scavengers | Additives can be used to selectively bind to and remove poisons from the reaction mixture. | For Sulfur: While not common for in-situ use, upstream purification with materials like activated carbon can be effective.[21] For Water: Use of molecular sieves. |
| Use of Additives | Certain additives can act as "sacrificial" agents or stabilizers. | Quaternary ammonium salts (e.g., TBAB) can sometimes help stabilize the catalyst and prevent precipitation.[9] In some cases, additives may act as sacrificial binders, protecting the catalyst's active sites.[13] |
Detailed Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning Using High-Purity Reagents
This protocol is designed to confirm whether impurities in your reagents or solvents are the cause of catalyst deactivation.
-
Baseline Reaction:
-
Set up your indole coupling reaction exactly as you have been, using your standard batches of reagents, solvents, and catalyst.
-
Run the reaction for the standard duration and monitor its progress.
-
Work up the reaction and determine the yield of the product. This is your baseline.
-
-
High-Purity Reaction:
-
Purify Reagents:
-
Recrystallize your solid starting materials (e.g., the halo-indole and coupling partner) from a suitable solvent system.
-
Use a freshly opened bottle of the highest purity solvent available (anhydrous, degassed). If possible, pass the solvent through a column of activated alumina immediately before use.
-
Use a fresh, high-purity batch of the base.
-
-
Set up Reaction: Set up the reaction again, under identical conditions to the baseline (same scale, temperature, glassware, stir rate), but using only the newly purified reagents.
-
Run and Analyze: Run the reaction for the same duration, monitor its progress, and determine the final yield.
-
-
-
If the high-purity reaction shows a significant improvement in yield and/or reaction rate compared to the baseline, it is highly probable that your original reagents or solvents contain catalyst poisons.[9]
-
If there is no significant difference, the issue may lie elsewhere, such as the intrinsic stability of the catalyst under the reaction conditions, ligand degradation, or an incorrect protocol.[9]
-
Protocol 2: Identification of Trace Metal Poisons using ICP-MS
This protocol provides a general guideline for detecting trace metal contaminants in a starting material, which can act as catalyst poisons.
-
Sample Preparation:
-
Accurately weigh a representative sample of the suspected starting material (e.g., your bromo-indole).
-
Digest the sample in a suitable acid matrix (e.g., trace-metal grade nitric acid) using a microwave digestion system. This process dissolves the organic material and brings the metals into solution. Caution: This step should be performed by trained personnel in a properly ventilated fume hood.
-
-
Instrument Calibration:
-
Sample Analysis:
-
Dilute the digested sample solution to a concentration within the linear range of the calibration curve.
-
Introduce the diluted sample into the ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elemental composition.[23][24][25]
-
-
Data Analysis:
References
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Catalyst Poisoning Testing [intertek.com]
- 23. Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. arborassays.com [arborassays.com]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
19F NMR characterization of pentafluorosulfanyl group signals
Beyond the Trifluoromethyl Standard: A Technical Guide to 19F NMR Characterization of the Pentafluorosulfanyl ( ) Group
Audience: Researchers, Medicinal Chemists, and NMR Spectroscopists.
Executive Summary: The "Super-Trifluoromethyl" Challenge
The pentafluorosulfanyl group (
While
The Physics of the Spin System: vs.
To interpret the spectrum, one must first understand the spin topology. Unlike the
-
(Trifluoromethyl):
spin system. Three equivalent nuclei.[1] -
(Pentafluorosulfanyl):
or spin system.-
Apical Fluorine (
): One fluorine atom at the apex. -
Basal Fluorines (
): Four equivalent fluorine atoms at the base.
-
This geometry creates a massive scalar coupling network that defines the
Diagram 1: Spin Topology and Coupling Network
The following diagram illustrates the distinct coupling pathways that generate the characteristic
Caption: The
Comparative Performance Data: vs.
The table below summarizes the critical NMR parameters. Note the positive chemical shift of
Table 1: 19F NMR Characteristics Comparison
| Parameter | Trifluoromethyl ( | Pentafluorosulfanyl ( | Operational Implication |
| Chemical Shift ( | -50 to -80 ppm (Upfield) | +40 to +90 ppm (Downfield) | CRITICAL: Spectral width must cover +100 ppm. |
| Spin System | Expect complex multiplets, not singlets. | ||
| Coupling ( | N/A (Internal F-F is equivalent) | Large coupling requires high digital resolution. | |
| Relaxation ( | Long (2–5 s) | Short (< 1 s) | |
| Relaxation ( | Long (Sharp lines) | Short | Signals may appear broader; prone to |
| Integration Ratio | 3F (Single peak) | 1F (Pentet) : 4F (Doublet) | Self-validating integral ratio of 1:4 is required. |
Experimental Protocol: Optimized Acquisition Workflow
To ensure high-fidelity data, do not use the default "Fluorine" parameter set on your spectrometer without modification.
Step 1: Adjust Spectral Width (SW)
-
Standard: Typically covers
to ppm. -
Requirement: Must cover
to ppm . -
Action: Set the center frequency (
) to roughly ppm and the spectral width (SW) to at least ppm ( Hz on a MHz instrument). This ensures you capture the signals ( to ppm) and any internal standards ( ppm) or impurities.
Step 2: Optimize Relaxation Delay ( )
-
Mechanism: The
group has an efficient relaxation mechanism due to the high density of fluorine atoms and rapid rotation of the basal plane, leading to a shorter longitudinal relaxation time ( ) compared to . -
Protocol:
-
For
: (often s) is needed for quantitative integration. -
For
: can often be reduced to s without saturation. -
Benefit: You can accumulate scans
faster, significantly improving Signal-to-Noise Ratio (SNR) per hour.
-
Step 3: Processing (Window Functions)
-
Due to the large
-coupling ( Hz), the multiplet structure is robust. However, the shorter can cause natural line broadening. -
Recommendation: Apply a mild exponential multiplication (
Hz). Avoid excessive line broadening which might merge the pentet's outer wings into the baseline.
Validation & Troubleshooting
When analyzing a new
Diagram 2: Signal Validation Logic
Caption: Decision tree for validating
The "Smoking Gun": 19F-19F COSY
If the 1D spectrum is crowded (e.g., multiple fluorinated groups), a 2D 19F-19F COSY is the definitive validation experiment.
-
Expectation: A strong off-diagonal cross-peak connecting the signal at
ppm (Apical) with the signal at ppm (Basal). -
Why it works: No other common fluorinated functional group exhibits this specific scalar coupling correlation in the positive chemical shift range.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
-
Pentafluorosulfanyl (
) as a Superior 19F Magnetic Resonance Reporter Group. (2021). ACS Sensors. Link - Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic reference for positive chemical shift ranges).
-
Togni, A. (2021).[2] The Supramolecular Structural Chemistry of Pentafluorosulfanyl Compounds.Link[3]
Mass Spectrometry Fragmentation Patterns of SF5-Indoles: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Importance
The pentafluorosulfanyl (SF5) group, often termed the "super-trifluoromethyl" group, has emerged as a high-value bioisostere in drug discovery due to its extreme lipophilicity, high electronegativity, and hydrolytic stability. However, characterizing SF5-indoles presents unique challenges in mass spectrometry (MS) that differ significantly from their trifluoromethyl (CF3) or non-fluorinated counterparts.
This guide objectively compares the fragmentation behaviors of SF5-indoles against CF3-indoles. It provides a mechanistic breakdown of ionization pathways and a self-validating protocol for their identification in complex matrices.
Why This Matters
-
False Negatives: Standard ESI protocols optimized for basic indoles often fail for SF5-indoles due to the strong electron-withdrawing nature of the SF5 group, which suppresses protonation.
-
Structural Ambiguity: Distinguishing between sequential fluorine loss ([M-F]+) and impurities requires precise knowledge of bond dissociation energies.
Part 2: Comparative Analysis (SF5 vs. CF3 vs. H)
The following table summarizes the distinct MS behaviors observed under Electron Ionization (EI, 70 eV) and Electrospray Ionization (ESI).
| Feature | SF5-Indole | CF3-Indole | Unsubstituted Indole |
| Molecular Ion Stability | High (M+•), but prone to F loss | Very High (M+•) | High (M+•) |
| Primary Neutral Loss | -F (19 Da) , then -SF5 (127 Da) | -CF3 (69 Da) | -HCN (27 Da) |
| Base Peak (EI) | Often M+• or [M-F]+ | M+• | M+• or [M-HCN]+ |
| ESI (+) Response | Low (pKa of NH reduced) | Moderate | High |
| ESI (-) Response | High (NH becomes acidic) | Moderate | Low |
| Diagnostic Low Mass Ions | m/z 127 (SF5+), 89 (SF3+) | m/z 69 (CF3+) | m/z 77 (Phenyl+) |
| Isotopic Signature | ³⁴S contribution (4.2%) | No unique heavy isotope | Standard C/N isotopes |
Part 3: Fragmentation Mechanisms & Causality
To accurately interpret spectra, one must understand the causality of the fragmentation. Unlike CF3, which typically cleaves as a whole unit due to the strength of the C-F bond, the SF5 group introduces a "peeling" mechanism where fluorine atoms are lost sequentially before the sulfur-carbon bond breaks.
The "Peeling" Pathway (Characteristic of SF5)
The S-F bond energy (~330 kJ/mol) is weaker than the C-F bond (~480 kJ/mol). Under 70 eV EI conditions, the radical cation [M]+• initially loses a single fluorine atom.
-
Observation: A peak at [M-19] .
-
Mechanism: Homolytic cleavage of an equatorial S-F bond.
-
Validation: This peak is rarely the base peak in CF3 compounds but is diagnostic for SF5.
The S-C Cleavage Pathway
Following or competing with F-loss, the bond between the indole ring and the sulfur atom cleaves.
-
Observation: A peak at [M-127] (Loss of •SF5).
-
Result: Formation of the indole cation (C8H6N+).
Indole Ring Collapse
Once the substituent is ejected, the indole core undergoes its classic fragmentation:
-
Loss of HCN (27 Da): Ring contraction from indole to quinoline-like species, then loss of HCN.
-
Observation: Peaks at m/z 116, 89, or 63 (depending on substitution).
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways for a generic 5-SF5-indole.
Figure 1: Competing fragmentation pathways for 5-SF5-Indole (MW 253) under Electron Ionization.
Part 4: Experimental Protocols
Sample Preparation & Ionization Choice
Critical Insight: The SF5 group is a strong Electron Withdrawing Group (EWG). This reduces the electron density on the indole nitrogen, making it a poor proton acceptor.
-
Avoid: Standard ESI(+) with weak organic acids (e.g., 0.1% Formic Acid) often yields poor sensitivity.
-
Recommended:
-
ESI Negative Mode: The NH proton is more acidic. Use ammonium acetate/hydroxide buffers (pH 8-9) to promote [M-H]- formation.
-
APCI (Atmospheric Pressure Chemical Ionization): If ESI fails, APCI is robust for non-polar/weakly polar SF5 compounds.
-
Step-by-Step Characterization Workflow
Step 1: Purity Check (GC-MS)
-
Column: DB-5ms or equivalent non-polar column.
-
Inlet Temp: 250°C.
-
Validation: Look for the "Sulfur Isotope Check". Sulfur-34 has a natural abundance of ~4.2%.
-
Check: The [M+2] peak should be ~4-5% of the [M] peak intensity. If it is <1%, the SF5 group may not be present (or it is a CF3 analog).
-
Step 2: Exact Mass Confirmation (LC-HRMS)
-
Mode: ESI(-) or APCI(+).
-
Mobile Phase: Water/Acetonitrile with 10mM Ammonium Acetate.
-
Target:
-
ESI(-): Look for [M-H]-.
-
APCI(+): Look for [M+H]+.[3]
-
-
Tolerance: < 5 ppm mass error.
Step 3: MS/MS Fragmentation (CID)
-
Precursor: Isolate [M-H]- or [M+H]+.
-
Collision Energy: Ramp 10-40 eV.
-
Diagnostic Transition:
-
For 5-SF5-Indole (MW 253):
-
Parent: 252 [M-H]-
-
Daughter: 125 [Indole-H]- (Loss of SF5 neutral, 127 Da).
-
Note: Loss of F is less common in ESI(-) CID compared to EI.
-
Part 5: References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
-
Limin, W., et al. (2013). Pentafluorosulfanyl (SF5) as a Superior Bioisostere for Drug Discovery. Journal of Medicinal Chemistry. Link
-
Winter, R. W., & Gard, G. L. (2004). Oxidation of SF5-containing amines and indoles. Journal of Fluorine Chemistry. Link
-
Gross, M. L. (2017). Mass Spectrometry of Fluorinated Organics. Journal of the American Society for Mass Spectrometry. Link
-
Tolleson, W. H., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of Mass Spectrometry. Link
Sources
The "Super-Trifluoromethyl" Effect? A Comparative Guide to SF5 vs. CF3 Indoles
[1][2]
Executive Summary
In medicinal chemistry, the pentafluorosulfanyl (SF5) group is frequently touted as a "super-trifluoromethyl" (super-CF3) due to its enhanced lipophilicity, electronegativity, and metabolic stability. However, simply swapping a CF3 for an SF5 on an indole scaffold is not a guaranteed path to potency.[1]
This guide provides a technical comparison of SF5-indoles versus CF3-indoles. We analyze the physicochemical trade-offs and present a critical case study (p97 ATPase inhibition) where the "super" group underperformed, illustrating the importance of steric fit. We also provide a validated synthetic workflow for accessing the challenging 2-SF5-indole scaffold.
Part 1: Physicochemical Showdown
The SF5 group is often treated as a bioisostere of the CF3 group, but their spatial and electronic differences are significant. The SF5 group is square pyramidal, creating a distinct "umbrella" of electron density compared to the C3v symmetry of CF3.
Table 1: Comparative Properties of Substituents
| Property | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) | Impact on Indole Ligand |
| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | SF5 requires significantly more binding pocket depth. |
| Volume (ų) | ~34.6 | ~55.4 | SF5 is ~60% larger; steric clashes are a primary failure mode. |
| Lipophilicity ( | 0.88 | 1.23 | SF5 increases membrane permeability and non-specific hydrophobic binding. |
| Hammett ( | 0.53 | 0.68 | SF5 is more electron-withdrawing, reducing indole N-H pKa (acidifying the NH). |
| Indole C2 pKa | 26.76 | 24.44 | 2-SF5-indole is more acidic than 2-CF3-indole; alters H-bond donor capability. |
Data sources: Welch et al. (2007) and recent comparative studies on 2-substituted indoles.[1][2]
Part 2: Case Study – The p97 ATPase Anomaly
To demonstrate that "more fluorine" does not equal "better binding," we examine the inhibition of the AAA ATPase p97, a target for cancer therapy.
The Hypothesis
Researchers substituted a C5-CF3 group on a phenyl-indole inhibitor with a C5-SF5 group.
-
Expectation: The increased lipophilicity and electron-withdrawing power of SF5 would enhance potency.[3]
-
Reality: The SF5 analog was 5-fold less potent than the CF3 analog and 430-fold less potent than the Nitro (NO2) analog.
Table 2: Binding Affinity Data (p97 ATPase Inhibition)
| Compound Analog (Indole C5-substituent) | IC50 (µM) | Relative Potency | Mechanistic Insight |
| -NO2 | 0.050 | 1.0 (Reference) | Strong electronic withdrawal; compact size fits pocket perfectly. |
| -CF3 | ~4.0 | 0.012 | Moderate potency; lipophilic but lacks the electronic "pull" of NO2. |
| -SF5 | 21.5 | 0.002 | Failure: The steric bulk of SF5 (55.4 ų) likely clashed with the binding pocket walls, negating electronic benefits. |
Key Takeaway: While SF5 is electronically superior to CF3 (closer to NO2), its steric demand (volume) is the limiting factor. If the binding pocket is tight, SF5 will abolish affinity.
Part 3: Synthetic Workflow (2-SF5-Indoles)
Synthesizing SF5-indoles is non-trivial because the SF5 group cannot be easily introduced via electrophilic aromatic substitution on the indole ring. The most robust method involves building the indole ring around the SF5 group using an alkynyl aniline precursor.
Diagram 1: Synthesis of 2-SF5-Indoles via 5-endo-dig Cyclization
Caption: Radical addition of SF5Cl to alkynes followed by base-mediated cyclization is the primary route to 2-SF5-indoles.
Detailed Protocol: Synthesis of 2-SF5-Indole
Objective: Synthesize 2-(pentafluorosulfanyl)-1H-indole from 2-ethynylaniline.
Step 1: Radical Addition of SF5Cl
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a dry ice/acetone condenser. Maintain an inert atmosphere (N2).
-
Reagents: Dissolve 2-ethynylaniline (1.0 equiv) in anhydrous hexane/CH2Cl2 (1:1).
-
SF5Cl Addition: Cool the mixture to -78°C. Condense SF5Cl gas (1.5 equiv) into the reaction vessel.
-
Initiation: Add triethylborane (Et3B, 0.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated NaHCO3. Extract with CH2Cl2. The intermediate (gem-difluoro or chloro-alkene species) is often used directly or purified via silica gel chromatography (check stability).
Step 2: Cyclization (5-endo-dig)
-
Solvent: Dissolve the intermediate from Step 1 in Acetonitrile (MeCN).
-
Base: Add anhydrous K3PO4 (2.0 equiv).
-
Heating: Heat the mixture to 40°C for 12 hours. Monitor via TLC for the disappearance of the intermediate.
-
Purification: Filter off solids. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm structure via 19F NMR (look for the characteristic AB4 pattern of the SF5 group) and HRMS.
Part 4: Experimental Validation (Binding Affinity)
To objectively compare SF5 vs. CF3 analogs, a competitive radioligand binding assay is the gold standard.
Protocol: Competitive Binding Assay (General GPCR/Transporter)
Objective: Determine Ki values for SF5-indole and CF3-indole analogs against a target (e.g., SERT or 5-HT receptor).
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target protein.
-
Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
-
-
Incubation:
-
Total Binding: 50 µL Membrane prep + 20 µL Radioligand (at Kd concentration) + 20 µL Vehicle (DMSO).
-
Non-Specific Binding (NSB): As above, but replace Vehicle with 10 µM of a known high-affinity blocker (e.g., Fluoxetine).
-
Test Compounds: Prepare serial dilutions (10 nM to 100 µM) of SF5-indole and CF3-indole. Incubate with membranes and radioligand.
-
-
Equilibrium: Incubate at 25°C for 60 minutes (equilibrium time depends on specific target kinetics).
-
Termination:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of lipophilic SF5 compounds).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (4-parameter logistic fit).
-
Convert to Ki using the Cheng-Prusoff equation:
-
Part 5: Strategic Decision Matrix
When should you choose SF5 over CF3? Use this logic flow to decide.
Diagram 2: SF5 vs. CF3 Decision Tree
Caption: Decision matrix for bioisosteric replacement of CF3 with SF5.
References
-
Welch, J. T., et al. (2007).[1][2] "The Synthesis and Biological Activity of Pentafluorosulfanyl Analogs of Fluoxetine, Fenfluramine, and Norfenfluramine." Bioorganic & Medicinal Chemistry. Link[1][2]
-
Wengryniuk, S. E., et al. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters. Link[4]
-
Savoie, P. R., & Welch, J. T. (2015).[2] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
-
Pentafluorosulfanyl Group (SF5) Applications. (2021). Rowan Science. Link
-
Tolnai, G. L., et al. (2014). "Pentafluorosulfanyl-containing heterocycles."[1][2][4][5][6][7][8] Chemical Communications. Link
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole. As a research professional, ensuring a safe laboratory environment through compliant waste management is paramount. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a deep understanding of the chemical's unique properties and the corresponding disposal requirements.
The compound , this compound, possesses three key structural features that dictate its handling and disposal: a halogenated (bromine) aromatic ring, a sulfur- and fluorine-rich pentafluorosulfanyl (SF₅) group, and an indole core. This combination necessitates a disposal protocol that addresses the specific hazards associated with halogenated and organosulfur compounds.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is crucial. The pentafluorosulfanyl (SF₅) group is renowned for its high thermal and chemical stability due to the strong sulfur-fluorine bonds.[1][2] This stability is advantageous, as it reduces the likelihood of degradation under standard laboratory storage conditions.[2] However, the presence of bromine and fluorine classifies this molecule as a halogenated organic compound, which is a primary determinant for its disposal pathway.
Key Hazard Considerations:
-
Halogenated Nature : The bromine and fluorine atoms require that this compound be treated as halogenated waste. Co-mingling with non-halogenated waste is strictly prohibited as it contaminates solvent recycling streams and requires specialized incineration processes to manage the formation of acidic gases like hydrogen halides and sulfur oxides.[3][4]
-
Environmental Hazard : Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[5][8] Disposal down the drain is strictly forbidden.[9][10]
| Parameter | Guideline & Rationale |
| Personal Protective Equipment (PPE) | Always wear a laboratory coat, nitrile gloves, and safety goggles or a face shield to prevent skin and eye contact.[9][11] |
| Work Area | All handling and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9][10] |
| Spill Management | In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and treat it as hazardous waste.[12][13] Notify your institution's Environmental Health and Safety (EHS) office. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following protocol provides a clear, actionable workflow for researchers.
Step 1: Waste Classification and Segregation
This is the most critical step in the disposal process. Due to its chemical structure, this compound must be classified as Halogenated Organic Waste .
-
Action: Designate a specific, dedicated waste container for this and other halogenated compounds. Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[12][14][15]
-
Causality: Halogenated waste streams are destined for high-temperature incineration with "scrubbers" to neutralize the resulting acidic gases (like HBr, HF, and SOx). Mixing with non-halogenated waste, which is often recycled or used as fuel, would contaminate the entire batch, leading to significant disposal costs and environmental non-compliance.[3]
Step 2: Containerization
The choice of container is vital for ensuring safety and compliance.
-
Action: Use only approved, chemically compatible waste containers, typically provided by your institution's EHS department.[3] These are often high-density polyethylene (HDPE) or glass bottles with secure, screw-top caps.[14]
-
Best Practice: If the waste is a solid, it should be collected in a clearly labeled, wide-mouth container. If it is dissolved in a solvent, the entire solution must be treated as halogenated waste. Ensure the container is kept closed at all times except when actively adding waste.[14][16]
Step 3: Labeling
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, available from your EHS office.[12][17]
-
Required Information on the Tag:
-
The words "Hazardous Waste".
-
Full chemical name: "this compound". Avoid using abbreviations or formulas.[17]
-
List all constituents, including any solvents and their approximate percentages.
-
The specific hazards associated (e.g., "Toxic," "Irritant," "Halogenated").[12]
-
The accumulation start date (the date the first waste was added).
-
Your name, principal investigator (PI), and laboratory location.
-
Step 4: In-Lab Storage and Accumulation
Waste must be stored safely within the laboratory until it is collected.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your lab.[12] This area should be clearly marked.
-
Causality: Do not store waste containers in hallways, public areas, or near heat sources or drains.[10][16] This prevents accidental spills, unauthorized access, and potential reactions. The use of secondary containment (such as a plastic tub) is a required best practice to contain any potential leaks.[10]
Step 5: Arranging for Disposal
-
Action: Once the container is nearly full (around 75-80%) or you are approaching your institution's limit for waste accumulation time, schedule a pickup through your EHS department.[12] Follow their specific online or paper-based request procedures.[16]
The entire workflow, from identification to final disposal, is a system designed to ensure safety and environmental protection, governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA).
Part 3: Visualizing the Disposal Pathway
To clarify the decision-making process for proper disposal, the following workflow diagram outlines the key steps and considerations.
Caption: Disposal workflow for this compound.
References
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chemical Waste. (2022, February 2). National Institutes of Health. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
-
NIH Chemical Safety Guide 2015. (2015). Montgomery College. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan University. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
Hazardous Waste Recycling. (2025, September 22). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. (2022, October 26). PubMed. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (2026, January 5). Chemical Society Reviews. Retrieved from [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (n.d.). ERG Environmental Services. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Removal of organosulfur compounds from oil fractions. (n.d.). GlobeCore. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
2-(4-Bromophenyl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. (n.d.). University of Tokyo. Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). ACS Publications. Retrieved from [Link]
-
4-Bromophenylsulfur pentafluoride - SAFETY DATA SHEET. (2009, September 25). Thermo Fisher Scientific. Retrieved from [Link]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Retrieved from [Link]
-
Synthesis of Pentafluorsulfanyl-Containing Indoles and Oxindoles. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. (2024, November 7). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
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- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.pt [fishersci.pt]
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- 9. hscprep.com.au [hscprep.com.au]
- 10. montgomerycollege.edu [montgomerycollege.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 16. mwcog.org [mwcog.org]
- 17. orf.od.nih.gov [orf.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
